molecular formula C8H9N3OS B2489286 5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine CAS No. 1173984-11-6

5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine

Cat. No.: B2489286
CAS No.: 1173984-11-6
M. Wt: 195.24
InChI Key: GRVAGPSTCABKOI-UHFFFAOYSA-N
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Description

5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine: is a chemical compound with the molecular formula C8H9N3OS . It is known for its versatility in scientific research, particularly in the fields of drug development, organic synthesis, and catalysis. This compound is characterized by the presence of an isothiocyanate group attached to a methoxy-dimethylpyrimidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4,6-dimethylpyrimidine.

    Isothiocyanation: The key step involves the introduction of the isothiocyanate group. This can be achieved by reacting the starting material with a suitable isothiocyanating agent, such as thiophosgene or ammonium thiocyanate, under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 0-25°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting material and the isothiocyanating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.

    Quality Control: Stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new bonds at the isothiocyanate group.

    Oxidation and Reduction: Although less common, the compound can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Organic solvents like dichloromethane, chloroform, and ethanol are frequently used.

    Catalysts: In some reactions, catalysts such as acids or bases may be employed to enhance the reaction rate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative, while addition reactions with electrophiles can lead to various adducts.

Scientific Research Applications

5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Industry: The compound is used in the development of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby influencing their function. The specific molecular targets and pathways involved depend on the context of its use, such as enzyme inhibition or protein labeling.

Comparison with Similar Compounds

Similar Compounds

    5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine: The compound itself.

    2-Methoxy-4,6-dimethylpyrimidine: Lacks the isothiocyanate group, making it less reactive.

    5-Isothiocyanato-4,6-dimethylpyrimidine: Similar structure but without the methoxy group.

Uniqueness

The presence of both the isothiocyanate and methoxy groups in this compound imparts unique reactivity and versatility, making it particularly valuable in scientific research. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

5-isothiocyanato-2-methoxy-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-5-7(9-4-13)6(2)11-8(10-5)12-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVAGPSTCABKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thiophosgene (1.8 mL, 23.6 mmol) was added dropwise to a stirred mixture of 2-methoxy-4,6-dimethylpyrimidin-5-amine (2.82 g, 18.4 mmol) in tetrahydrofuran (25 mL) and saturated aqueous sodium hydrogen carbonate (25 mL) at 0° C., and the mixture was stirred at 0° C. for 40 minutes. The mixture was diluted with saturated aqueous sodium hydrogen carbonate, and extracted with ethyl acetate. The combined organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was washed with diisopropyl ether/n-hexane to give the title compound as a pale yellow powder (3.16 g, 16.2 mmol, 88%).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
88%

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